5-CNAC + Oral Salmon Calcitonin vs. Nasal Calcitonin: 4-Fold Superior Systemic Exposure (AUC0–4)
In a randomized, crossover Phase I study in 56 healthy postmenopausal women, the oral formulation of 0.8 mg salmon calcitonin (sCT) co-administered with 200 mg 5-CNAC (SMC021) delivered a 4-fold higher plasma sCT AUC0–4 compared with 200 IU nasal calcitonin (Miacalcic® NS) when taken with 50 mL water 30–60 minutes pre-meal [1]. The Cmax of oral sCT with 50 mL water was also 2-fold higher than that achieved with 200 mL water, underscoring the importance of dosing conditions [1]. This enhanced exposure translated into a significantly greater reduction in the bone resorption biomarker serum CTX-I over 6 hours post-dose [1].
| Evidence Dimension | Systemic exposure of salmon calcitonin (sCT AUC0–4) |
|---|---|
| Target Compound Data | sCT AUC0–4 with 0.8 mg oral sCT + 200 mg 5-CNAC (50 mL water) = 4-fold higher than nasal |
| Comparator Or Baseline | 200 IU nasal calcitonin (Miacalcic® NS); sCT AUC0–4 set as reference (=1×) |
| Quantified Difference | 4-fold increase in sCT AUC0–4 (oral 5-CNAC formulation vs. nasal); 2-fold increase in Cmax with 50 mL vs. 200 mL water |
| Conditions | Randomized, partially-blinded, placebo-controlled, single-dose, exploratory crossover Phase I study; n=56 healthy postmenopausal women; SMC021 tablet (0.8 mg sCT + 200 mg 5-CNAC); water volume 50 or 200 mL; dosing 10, 30, or 60 min pre-meal |
Why This Matters
This demonstrates that 5-CNAC enables oral delivery of a peptide hormone to achieve systemic exposure exceeding that of a marketed nasal formulation, a critical benchmark for oral peptide feasibility.
- [1] Karsdal MA, Byrjalsen I, Riis BJ, Christiansen C. Optimizing bioavailability of oral administration of small peptides through pharmacokinetic and pharmacodynamic parameters: The effect of water and timing of meal intake on oral delivery of Salmon Calcitonin. BMC Clin Pharmacol. 2008;8:5. doi:10.1186/1472-6904-8-5. View Source
